molecular formula C8H9Br B179599 [(R)-1-Bromoethyl]benzene CAS No. 1459-14-9

[(R)-1-Bromoethyl]benzene

Cat. No. B179599
CAS RN: 1459-14-9
M. Wt: 185.06 g/mol
InChI Key: CRRUGYDDEMGVDY-SSDOTTSWSA-N
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Description

[®-1-Bromoethyl]benzene is a chemical compound with the molecular formula C8H9Br . It’s also known by other names such as (1R)-1-Bromethyl]benzol, Benzene, (1-bromoethyl)-, ®-, and Benzene, [(1R)-1-bromoethyl]- . It’s a derivative of benzene, which is the simplest organic, aromatic hydrocarbon .


Synthesis Analysis

The synthesis of benzene derivatives like [®-1-Bromoethyl]benzene often involves taking into account the effect of directing groups . Two reactions, an acylation and a bromination, are typically involved . The order of these reactions can change the products produced .


Molecular Structure Analysis

The molecular structure of [®-1-Bromoethyl]benzene consists of a benzene ring with a bromoethyl group attached . The benzene ring is a planar hexagonal structure in which all the carbon atoms are sp2 hybridized, and all the carbon-carbon bonds are equal in length .


Chemical Reactions Analysis

Benzene derivatives like [®-1-Bromoethyl]benzene can undergo various chemical reactions. For instance, benzene can undergo electrophilic substitution reactions such as nitration, sulphonation, and halogenation .


Physical And Chemical Properties Analysis

Benzene, the parent compound of [®-1-Bromoethyl]benzene, is a nonpolar molecule and usually a colorless liquid or solid with a characteristic aroma . It’s immiscible with water but readily miscible with organic solvents .

Scientific Research Applications

  • Synthesis of Functionalized Compounds : [(R)-1-Bromoethyl]benzene serves as a key starting material for synthesizing various functionalized compounds. For example, it is used in the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes, which have applications as benzyne precursors, Lewis acid catalysts, and luminophores (Reus et al., 2012).

  • Gas-Phase Elimination Kinetics Studies : Research on the elimination kinetics of (2-bromoethyl)benzene in the gas phase has been conducted to understand its behavior under different conditions. This research provides insights into the reaction mechanisms and potential applications in synthetic processes (Chuchani & Martín, 1990).

  • Atom Transfer Radical Polymerization : [(R)-1-Bromoethyl]benzene is used in the atom transfer radical polymerization (ATRP) of styrene and acrylonitrile, demonstrating its role in the synthesis of polymers. This application is critical in material science and polymer chemistry (Al‐harthi et al., 2007).

  • Grignard Reagent Formation : Research has also focused on the role of solvents in the formation of Grignard reagents, with [(R)-1-Bromoethyl]benzene playing a crucial role. This understanding is vital for organometallic chemistry and the synthesis of various organic compounds (Bodewitz et al., 1975).

  • Electrochemical Studies : The electrochemical properties of ethynylferrocene compounds of 1,3,5-tribromobenzene, synthesized from [(R)-1-Bromoethyl]benzene, have been studied. This research is important for understanding the electrochemical behavior of organic compounds (Fink et al., 1997).

  • Synthesis Optimization : Studies have been conducted to optimize the synthesis of beta bromoethyl benzene, a derivative of [(R)-1-Bromoethyl]benzene, demonstrating its importance in industrial chemical synthesis (Qiu-xia, 2013).

  • Catalytic Selectivity in Hydrogenation : The shape of platinum nanoparticles, using [(R)-1-Bromoethyl]benzene as a reactant, affects the catalytic selectivity in benzene hydrogenation. This research has implications in catalysis and surface science (Bratlie et al., 2007).

Safety and Hazards

Benzene, an important component of [®-1-Bromoethyl]benzene, is highly toxic and a known carcinogen . Exposure to it may cause leukemia . Therefore, it’s crucial to handle [®-1-Bromoethyl]benzene with care and appropriate safety measures .

Future Directions

While specific future directions for [®-1-Bromoethyl]benzene weren’t found, research in the field of benzene and its derivatives continues to be active. For instance, studies are exploring the genotoxicity of benzene and its impact on occupational health .

properties

IUPAC Name

[(1R)-1-bromoethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRUGYDDEMGVDY-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(R)-1-Bromoethyl]benzene

Synthesis routes and methods

Procedure details

To a solution of DL-sec-phenethyl alcohol (1.81 ml, 15 mmol) in chloroform (20 ml) was added phosphorus tribromide (15.75 ml, 15.75 mmol) dropwise at room temperature. The mixture was stirred at room temperature for 18 hours, poured into wet ice, washed with brine (4×), dried (MgSO4), then evaporated to dryness to yield 2.62 g of the title compound.
Quantity
1.81 mL
Type
reactant
Reaction Step One
Quantity
15.75 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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